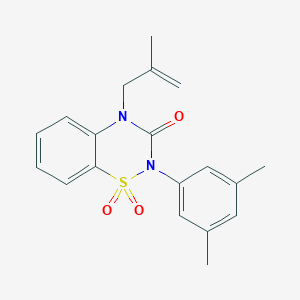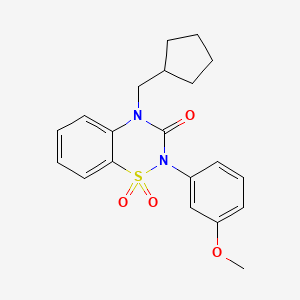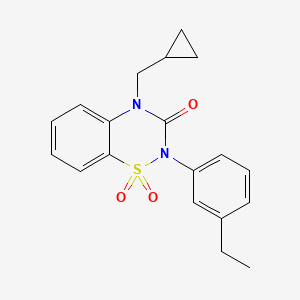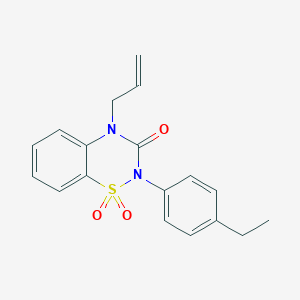
2-(5-chloro-2-methylphenyl)-4-ethyl-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-methylphenyl isothiocyanate is an isothiocyanate derivative . It’s a chemical structure of a molecule that includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 17 bonds. There are 11 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 isothiocyanate .
Synthesis Analysis
A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . This reaction was carried out under the protection of nitrogen and mild condition .Molecular Structure Analysis
The 2D chemical structure image of 5-Chloro-2-methylphenyl isothiocyanate is also called skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of 5-Chloro-2-methylphenyl isothiocyanate is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Physical And Chemical Properties Analysis
5-Chloro-2-methylphenyl isothiocyanate has a density of 1.248 g/mL at 25 °C (lit.) . Its boiling point is 268-272 °C at 760 mmHg .Applications De Recherche Scientifique
Antimicrobial Properties
2-Chloro-5-methylphenol: demonstrates potent antimicrobial activity. Researchers have explored its effectiveness against bacteria, fungi, and other microorganisms. It can be used in formulations for disinfectants, antiseptics, and preservatives in personal care products, pharmaceuticals, and industrial settings .
Mécanisme D'action
Target of Action
The primary target of 2-(5-chloro-2-methylphenyl)-4-ethyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione is believed to be the ATP-sensitive potassium (K_ATP) channels. These channels play a crucial role in regulating cellular membrane potential and are involved in various physiological processes, including insulin secretion, muscle contraction, and neuronal activity .
Mode of Action
This compound interacts with the K_ATP channels by binding to the sulfonylurea receptor (SUR) subunit. This binding inhibits the channel’s activity, leading to membrane depolarization. In pancreatic beta cells, this depolarization triggers the opening of voltage-dependent calcium channels, resulting in an influx of calcium ions. The increased intracellular calcium concentration promotes the exocytosis of insulin-containing vesicles .
Biochemical Pathways
The inhibition of K_ATP channels by this compound affects several biochemical pathways:
- Neuronal Activity Pathway : Modulation of neuronal excitability through changes in membrane potential .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME):
- Excretion : Metabolites are excreted via the kidneys. The compound’s bioavailability is influenced by its metabolic rate and the efficiency of renal excretion .
Result of Action
At the molecular level, the compound’s action results in the inhibition of K_ATP channels, leading to membrane depolarization and subsequent cellular responses. At the cellular level, this results in increased insulin secretion in pancreatic beta cells, enhanced muscle contraction in smooth muscle cells, and altered neuronal excitability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions or molecules can influence the compound’s action, efficacy, and stability. For instance:
- Ions/Molecules : The presence of competing ions or molecules can modulate the compound’s binding to its target .
This comprehensive understanding of the mechanism of action of 2-(5-chloro-2-methylphenyl)-4-ethyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione highlights its potential therapeutic applications and the importance of considering environmental factors in its use.
Safety and Hazards
Propriétés
IUPAC Name |
2-(5-chloro-2-methylphenyl)-4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c1-3-18-13-6-4-5-7-15(13)23(21,22)19(16(18)20)14-10-12(17)9-8-11(14)2/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBIQGRUPEPABAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2S(=O)(=O)N(C1=O)C3=C(C=CC(=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloro-2-methylphenyl)-4-ethyl-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(cyclopropylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6450881.png)


![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6450902.png)

![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B6450906.png)
![3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidine](/img/structure/B6450908.png)
![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B6450910.png)

![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-3-fluoropyridine-4-carboxamide](/img/structure/B6450926.png)
![4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidine](/img/structure/B6450940.png)


